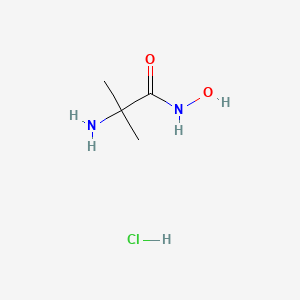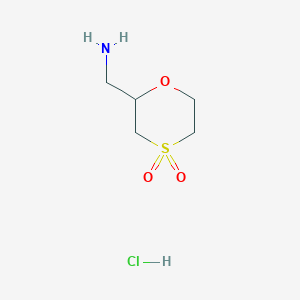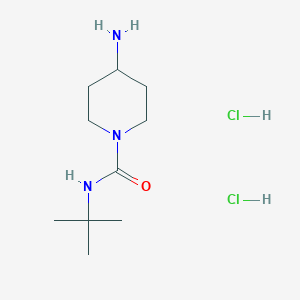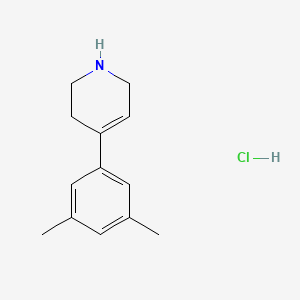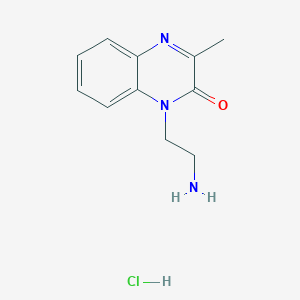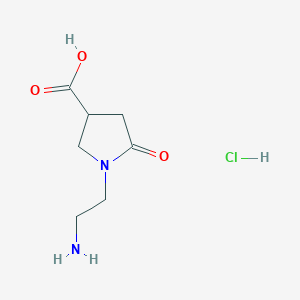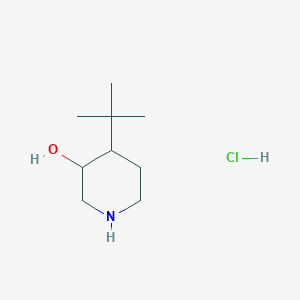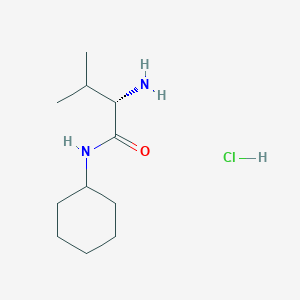
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine
Vue d'ensemble
Description
“4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine” is a chemical compound with the molecular formula C7H4Br2F3N . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromo and a bromo-2,2,2-trifluoroethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside Density Functional Theory (DFT) studies, have been utilized to understand the properties of similar bromo- and trifluoromethyl-substituted pyridines. These studies help in exploring the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds, laying groundwork for applications in material science and optical technologies (Vural & Kara, 2017).
Synthesis and Chemical Reactions
Palladium-catalyzed reactions, such as Suzuki cross-coupling, have been employed to synthesize pyridine derivatives, demonstrating the utility of bromo- and trifluoromethyl-substituted pyridines in organic synthesis. These methodologies can be adapted for synthesizing a wide range of chemical entities for pharmaceuticals, agrochemicals, and material sciences, showcasing the versatility of these compounds in synthetic chemistry (Yuqiang, 2011).
Development of Fluorinated Heterocycles
Research has been conducted on developing methods for the synthesis of fluorinated azaheterocycles, which are significant in the pharmaceutical industry due to their bioactivity. The synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones and their bromo derivatives through oxidative cyclization demonstrates the potential of bromo- and trifluoromethyl-substituted pyridines in creating biologically relevant molecules (Usachev et al., 2021).
Photophysical and Material Applications
The synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines for potential use in complexation and metalloorganic structures highlights the role of such compounds in developing materials with tunable photophysical properties. These structures are ideal for applications in molecular electronics, photonics, and as ligands in coordination chemistry (Ruiz-Crespo et al., 2022).
Antimicrobial Studies
The study of bromo- and trifluoromethyl-substituted pyridines for antimicrobial activities reveals their potential in developing new antimicrobial agents. By understanding the structure-activity relationships, researchers can design more effective compounds for combating microbial resistance (Bogdanowicz et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been known to target the respiratory system . The role of these targets is crucial in various biological processes, including respiration and cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine . For instance, factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoroethyl groups contribute to its reactivity and binding affinity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent bonding, hydrogen bonding, and van der Waals forces, affecting the enzyme’s catalytic activity and substrate specificity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For instance, it may act as an inhibitor of certain proteases, preventing the breakdown of proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in biochemical and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound may be taken up by cells via specific transporters and distributed to different cellular compartments. Its distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .
Propriétés
IUPAC Name |
4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-2-13-5(3-4)6(9)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYFFIEILOKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




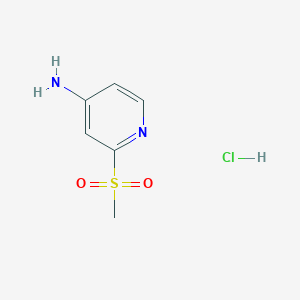
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)
